![molecular formula C26H21F2N5O2 B2704298 N-[(4-fluorophenyl)methyl]-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide CAS No. 902959-60-8](/img/structure/B2704298.png)
N-[(4-fluorophenyl)methyl]-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-fluorophenyl)methyl]-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a useful research compound. Its molecular formula is C26H21F2N5O2 and its molecular weight is 473.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity Compounds derived from 1,2,4-triazolo[4,3-a]quinoline have shown promise in anticancer research. A study synthesized a series of these derivatives, demonstrating significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines in vitro. This suggests their potential as a basis for developing new anticancer agents (Reddy et al., 2015).
H1-antihistaminic Agents Research into the pharmacological effects of 1,2,4-triazolo[4,3-a]quinazolin-5-ones revealed their potential as H1-antihistaminic agents. Several studies have synthesized novel derivatives, testing them for in vivo H1-antihistaminic activity on guinea pigs with promising results. These compounds provided significant protection from histamine-induced bronchospasm, indicating their potential as new classes of H1-antihistaminic agents without causing significant sedation (Alagarsamy et al., 2008; Alagarsamy et al., 2009; Alagarsamy et al., 2007).
Tubulin Polymerization Inhibitors and Vascular Disrupting Agents A study on triazoloquinazolinone-based compounds explored their function as tubulin polymerization inhibitors and vascular disrupting agents. These compounds were tested for their ability to inhibit tubulin assembly and demonstrated potent anticancer activity across a large panel of cancer cell lines. This research suggests their potential use in cancer therapy, specifically targeting the vasculature of tumors (Driowya et al., 2016).
Antitumor Activity Research into the synthesis and structural characterization of fluorine-containing triazoloquinazolinones has identified compounds with potent antitumor activities. One study synthesized a novel compound and evaluated its antitumor efficacy against human hepatoma and melanoma cells, showcasing its superior activity compared to reference compounds. This underscores the potential of these derivatives in developing new antitumor drugs (Zhou et al., 2021).
Antibacterial Activity Fluorine-containing quinoline-4-carboxylic acids and their derivatives have been synthesized and tested for their antibacterial activities. This research contributes to the development of new antibacterial agents capable of combating resistant bacterial strains, highlighting the broad-spectrum potential of these compounds (Holla et al., 2005).
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[4-[(4-fluorophenyl)methyl]-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29F2N5O2/c27-19-9-5-17(6-10-19)15-29-24(34)14-13-23-30-31-26-32(16-18-7-11-20(28)12-8-18)25(35)21-3-1-2-4-22(21)33(23)26/h5-12,21-22,26,31H,1-4,13-16H2,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTGTDMQQDNVGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C3N2C(=NN3)CCC(=O)NCC4=CC=C(C=C4)F)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-methyl-4-{[(4-methylphenyl)methyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2704217.png)
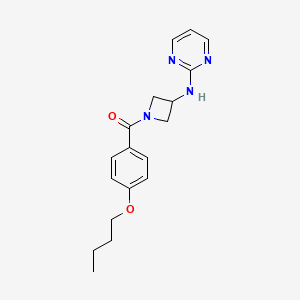
![3-chloro-N-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2704219.png)
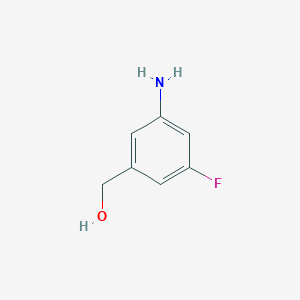
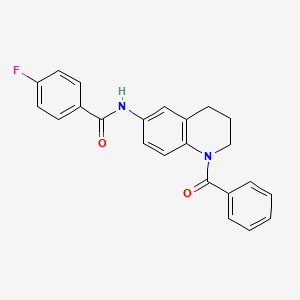
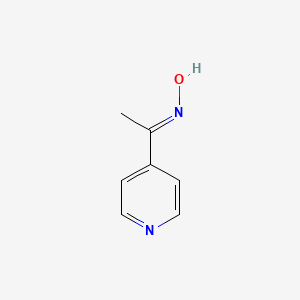
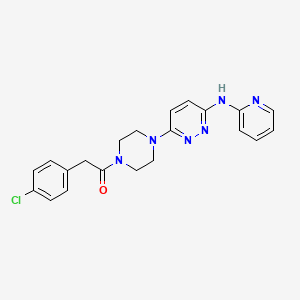
![2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2704227.png)
![N-benzyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2704228.png)
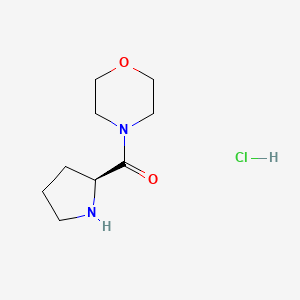

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2704234.png)
![3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine](/img/structure/B2704235.png)
